(R)-Warfarin Exhibits Significantly Longer Elimination Half-Life and Slower Clearance Than (S)-Warfarin in Human Subjects
In a multiple-dose steady-state study of 8 human subjects, (R)-warfarin demonstrated a substantially longer plasma half-life (range 37.4–88.6 hours) compared to (S)-warfarin (range 21.2–42.6 hours), with correspondingly lower plasma clearance [1]. The steady-state clearance ratio (S-:R-warfarin) was 1.24 ± 0.40, indicating that (R)-warfarin is cleared approximately 24% more slowly than the S-enantiomer in therapeutically dosed patients [2].
| Evidence Dimension | Elimination half-life (T½) at steady state |
|---|---|
| Target Compound Data | (R)-warfarin: 37.4–88.6 hours (n=8) |
| Comparator Or Baseline | (S)-warfarin: 21.2–42.6 hours (n=8) |
| Quantified Difference | (R)-warfarin T½ is 1.8- to 2.1-fold longer; S:R clearance ratio = 1.24 ± 0.40 |
| Conditions | Multiple oral dosing to steady state in human subjects; racemic warfarin administration |
Why This Matters
The longer half-life and slower clearance of (R)-warfarin directly impact accumulation kinetics and the duration of drug-drug interaction studies, making the pure enantiomer essential for accurate PK modeling and interaction liability assessment.
- [1] Breckenridge A, Orme M, Wesseling H, Lewis RJ, Gibbons R. Pharmacokinetics and pharmacodynamics of the enantiomers of warfarin in man. Clin Pharmacol Ther. 1974;15(4):424-430. doi:10.1002/cpt1974154424 View Source
- [2] Steady-state clearance rates of warfarin and its enantiomers in therapeutically dosed patients. Chirality. 1997;9(1):13-16. doi:10.1002/(sici)1520-636x(1997)9 View Source
